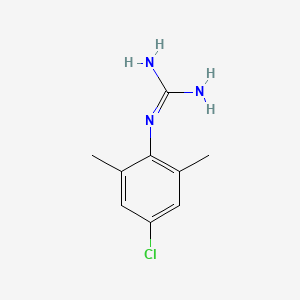
1-(4-Chloro-2,6-dimethylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,6-dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes. This compound is characterized by the presence of a guanidine group attached to a 4-chloro-2,6-dimethylphenyl moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,6-dimethylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2,6-dimethylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. The reaction typically proceeds as follows:
Starting Materials: 4-chloro-2,6-dimethylaniline and cyanamide.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 80-100°C).
Procedure: The 4-chloro-2,6-dimethylaniline is dissolved in a suitable solvent (e.g., ethanol), and cyanamide is added. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-2,6-dimethylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the guanidine group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Substitution: Formation of substituted guanidines or thioureas.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2,6-dimethylphenyl)guanidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Organic Synthesis: It acts as a precursor for the synthesis of heterocyclic compounds and other guanidine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)guanidine
- 1-(2,6-Dimethylphenyl)guanidine
- 1-(4-Bromo-2,6-dimethylphenyl)guanidine
Comparison
1-(4-Chloro-2,6-dimethylphenyl)guanidine is unique due to the presence of both chloro and dimethyl groups on the phenyl ring. This combination enhances its reactivity and specificity in various chemical reactions compared to other guanidine derivatives. The chloro group provides a site for further functionalization, while the dimethyl groups increase steric hindrance, affecting the compound’s overall reactivity and binding properties.
Propiedades
Fórmula molecular |
C9H12ClN3 |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-(4-chloro-2,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12ClN3/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
Clave InChI |
MOVOKLZAYNUKLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=C(N)N)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
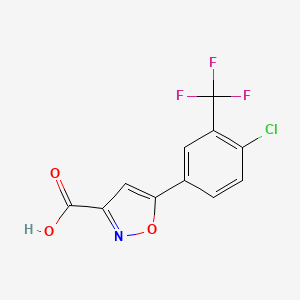
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)
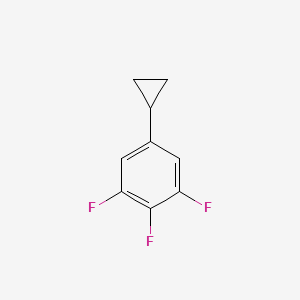
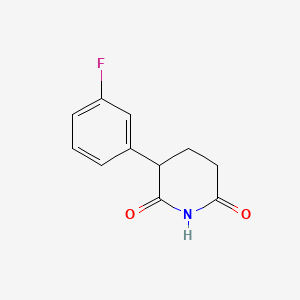
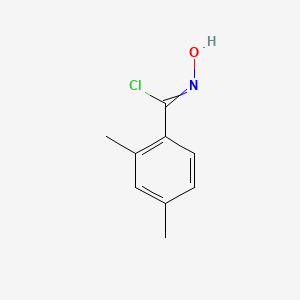
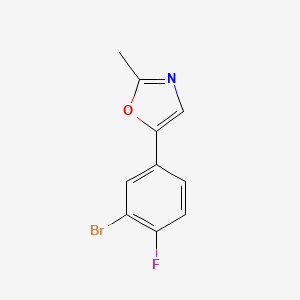
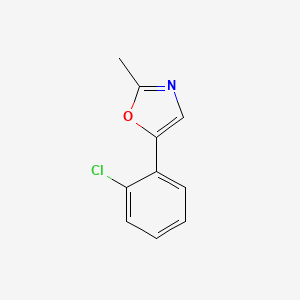

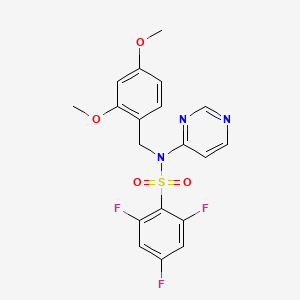
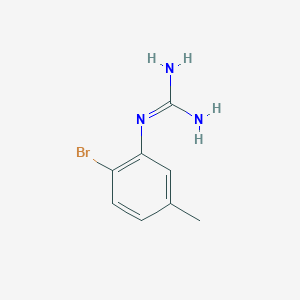
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)

